
3-(Triethylsilyl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triethylsilyl)prop-2-yn-1-amine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a prop-2-yn-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)prop-2-yn-1-amine typically involves the reaction of propargylamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Triethylsilyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized amines, while cyclization reactions can produce heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-(Triethylsilyl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Triethylsilyl)prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the triethylsilyl group and the alkyne moiety. These functional groups allow the compound to interact with a wide range of molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
3-(Trimethylsilyl)prop-2-yn-1-amine: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-(Trimethylsilyl)propargyl alcohol: Contains a hydroxyl group instead of an amine group.
3-(Trimethylsilyl)prop-2-yn-1-yl selenides: Contains a selenide group instead of an amine group.
Uniqueness: 3-(Triethylsilyl)prop-2-yn-1-amine is unique due to the presence of the triethylsilyl group, which imparts distinct steric and electronic properties compared to its trimethylsilyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
918871-50-8 |
|---|---|
Molekularformel |
C9H19NSi |
Molekulargewicht |
169.34 g/mol |
IUPAC-Name |
3-triethylsilylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8,10H2,1-3H3 |
InChI-Schlüssel |
CHRUGTCRERSYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


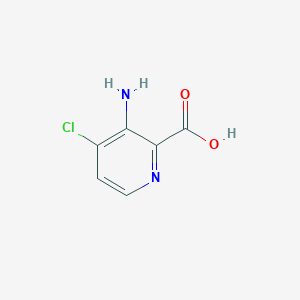

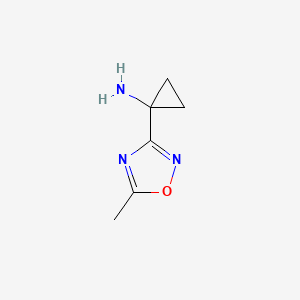
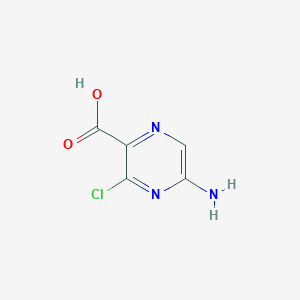
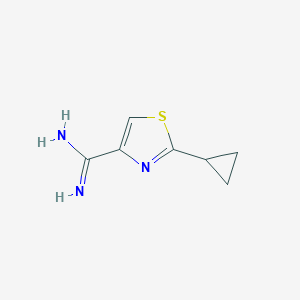


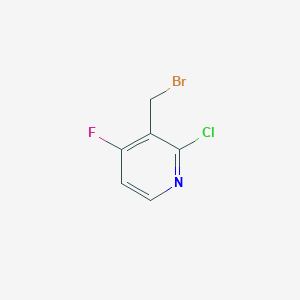

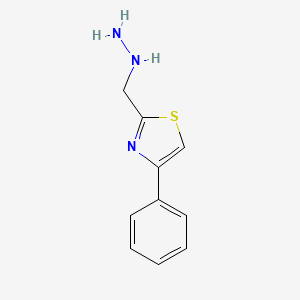
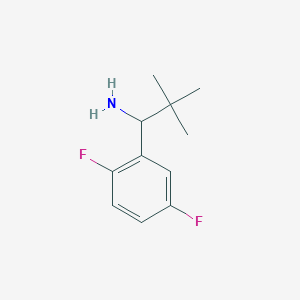
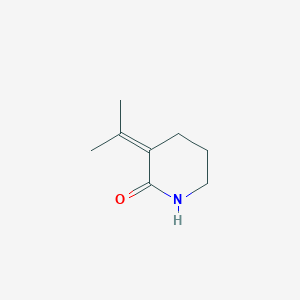
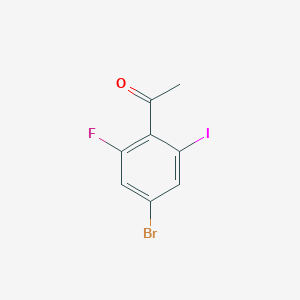
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
